Methyl 3-oxodecanoate

Physicochemical Properties Purification Process Chemistry

Methyl 3-oxodecanoate (CAS 22348-96-5) is a C11 β-ketoester featuring a 3-oxo functional group on a decanoic acid methyl ester backbone. This bifunctional molecule, containing both a reactive ketone and a stable ester group, serves as a versatile intermediate in organic synthesis.

Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
CAS No. 22348-96-5
Cat. No. B017129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxodecanoate
CAS22348-96-5
Synonyms3-Oxo-decanoic Acid Methyl Ester; 
Molecular FormulaC11H20O3
Molecular Weight200.27 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)CC(=O)OC
InChIInChI=1S/C11H20O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h3-9H2,1-2H3
InChIKeyQOQWSGSXXQSUOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Oxodecanoate (CAS 22348-96-5): A C11 β-Ketoester for Ceramide Synthesis and Biological Probe Development


Methyl 3-oxodecanoate (CAS 22348-96-5) is a C11 β-ketoester featuring a 3-oxo functional group on a decanoic acid methyl ester backbone . This bifunctional molecule, containing both a reactive ketone and a stable ester group, serves as a versatile intermediate in organic synthesis. It has been specifically identified as a key building block in the patented synthesis of ceramides for skincare applications [1] and demonstrates notable biological activity, including the inhibition of virulence factors in human pathogens .

The C11 Specificity: Why Methyl 3-Oxodecanoate is Not Interchangeable with C8 or C12 β-Ketoester Analogs


In the class of 3-oxocarboxylic acid methyl esters, the chain length dictates critical physicochemical properties and, consequently, biological and synthetic utility. Substituting methyl 3-oxodecanoate (C11) with its closest analogs, methyl 3-oxooctanoate (C9) or methyl 3-oxododecanoate (C13), is not scientifically valid due to quantifiable differences in lipophilicity and phase transition behavior. The logP, a key determinant of membrane permeability and partitioning, increases with each methylene unit, directly impacting compound behavior in biological assays and synthetic reactions. Furthermore, the boiling point, a critical parameter for purification and handling, shows a direct, measurable correlation with chain length. The specific C11 chain of methyl 3-oxodecanoate provides a distinct set of properties that are essential for the precise applications detailed in the following evidence.

Quantifiable Differentiation of Methyl 3-Oxodecanoate (CAS 22348-96-5) Against Analogs: A Procurement-Focused Evidence Guide


Chain-Length Dependent Boiling Point: Distillation Purity vs. C12 Analog Methyl 3-Oxododecanoate

The boiling point of methyl 3-oxodecanoate is a key differentiator from its C12 analog, methyl 3-oxododecanoate, impacting purification and handling. The C10 derivative (C11 overall) boils at a significantly lower temperature than the C12 derivative (C13 overall), offering advantages in distillative purification processes .

Physicochemical Properties Purification Process Chemistry

Intermediate Lipophilicity (LogP): Balanced Partitioning vs. Shorter Chain Methyl 3-Oxooctanoate

The calculated partition coefficient (LogP) of methyl 3-oxodecanoate places it in an intermediate range between its C8 and C12 homologs. This is a quantifiable difference from the more hydrophilic methyl 3-oxooctanoate (predicted XLogP ~2), making the C11 compound more suitable for applications requiring increased membrane permeability [1].

Lipophilicity Drug-likeness Biological Partitioning

Validated Synthetic Utility: A Precursor in Patented Ceramide Production

Methyl 3-oxodecanoate is explicitly claimed as a useful intermediate for the synthesis of ceramides in patent US5945559A [1]. This application is not universally cited for other chain-length β-ketoesters, indicating a specific fit for the target molecular architecture. While the C12 analog is cited for a different application (batzelladine alkaloid synthesis) , the C10 chain of methyl 3-oxodecanoate is specifically linked to ceramide production.

Synthetic Intermediate Ceramide Synthesis Cosmeceutical Chemistry

Density for Formulation: A Measurable Physical Property for Process Design

The density of methyl 3-oxodecanoate is a well-defined, quantitative parameter essential for accurate volumetric measurements in formulation and process scale-up. This value is reported consistently across multiple authoritative databases, providing a reliable specification for procurement and quality control [1].

Formulation Science Process Engineering Material Handling

Validated Application Scenarios for Methyl 3-Oxodecanoate (CAS 22348-96-5) in Research and Industry


Ceramide Intermediate for Cosmeceutical R&D

As explicitly detailed in patent US5945559A, methyl 3-oxodecanoate is a key intermediate in the synthesis of ceramides [1]. Researchers in cosmetic chemistry and dermatological formulation development should procure this specific C11 β-ketoester to replicate patented synthetic pathways for moisturizing and skin-barrier repair compounds.

Microbiological Probe for Virulence Factor Studies

Methyl 3-oxodecanoate exhibits virulence factor activity against human pathogens and has been shown to inhibit DNA synthesis by suppressing protein translation initiation . This activity profile makes it a valuable tool compound for microbiologists investigating quorum sensing, bacterial pathogenesis, and the development of novel anti-virulence strategies.

Process Chemistry Optimization with Specific Physical Properties

The quantifiable properties of methyl 3-oxodecanoate, including a boiling point of ~245.8 °C at 760 mmHg and a density of 0.95 g/cm³ [2], enable precise process design. Procurement for this application should be based on these specific values to ensure accurate modeling of distillation, solvent extraction, and flow chemistry parameters, which would be invalid if a different chain-length analog were substituted.

Analytical Reference Standard for β-Ketoester Quantification

The defined and published analytical data for methyl 3-oxodecanoate, including its refractive index (1.433) and exact mass (200.14100 Da) [2], supports its use as a reference standard. Analytical chemists can rely on this compound for calibrating instruments like GC-MS, LC-MS, or refractometers when analyzing complex mixtures containing this specific β-ketoester moiety.

Technical Documentation Hub

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24 linked technical documents
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